molecular formula C23H31N7O4 B008306 Carbocyclic puromycin CAS No. 104264-92-8

Carbocyclic puromycin

Cat. No. B008306
M. Wt: 469.5 g/mol
InChI Key: KABZPFHZISKOAR-UTLZNAOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbocyclic puromycin is a modified form of puromycin, an antibiotic that is known to inhibit protein synthesis in cells. The carbocyclic form of puromycin is an important tool in scientific research due to its ability to selectively label nascent polypeptide chains and monitor protein synthesis in living cells.

Mechanism Of Action

Carbocyclic puromycin acts as a mimic of the aminoacyl-tRNA molecule that is involved in protein synthesis. It enters the ribosome and binds to the A-site of the ribosome, where it forms a peptide bond with the nascent polypeptide chain. This results in the premature termination of protein synthesis, as the ribosome cannot continue to add amino acids to the polypeptide chain.

Biochemical And Physiological Effects

Carbocyclic puromycin has been shown to have a number of biochemical and physiological effects in cells. It can induce apoptosis, inhibit cell growth, and alter the expression of various genes. It has also been shown to have anti-tumor effects in some cancer cell lines.

Advantages And Limitations For Lab Experiments

Carbocyclic puromycin has several advantages as a tool in scientific research. It is highly selective and can label nascent polypeptide chains without affecting other cellular processes. It is also stable and can be used in a variety of experimental conditions. However, it also has some limitations, such as its potential toxicity and the fact that it can only label newly synthesized proteins.

Future Directions

There are several future directions for the use of carbocyclic puromycin in scientific research. One area of interest is the development of new methods for detecting and quantifying carbocyclic puromycin-labeled proteins. Another area of research is the use of carbocyclic puromycin in combination with other techniques, such as mass spectrometry, to study the dynamics of protein synthesis in cells. Additionally, there is interest in using carbocyclic puromycin to study the role of translation in diseases such as cancer and neurodegenerative disorders.
Conclusion:
Carbocyclic puromycin is a promising tool in scientific research that has a wide range of applications. Its ability to selectively label nascent polypeptide chains makes it a valuable tool for studying protein synthesis in living cells. While there are some limitations to its use, the potential future directions for research suggest that carbocyclic puromycin will continue to be an important tool in scientific research for years to come.

Synthesis Methods

The synthesis of carbocyclic puromycin involves the modification of the puromycin molecule to replace the lactam ring with a cyclohexene ring. This modification is achieved through a series of chemical reactions that involve the use of reagents such as bromine, sodium hydroxide, and palladium catalysts. The final product is a stable carbocyclic puromycin molecule that can be used for scientific research purposes.

Scientific Research Applications

Carbocyclic puromycin is widely used as a tool in scientific research to monitor protein synthesis in living cells. It is commonly used in studies that investigate the regulation of translation initiation, elongation, and termination. This molecule is also used to study the effects of various drugs and compounds on protein synthesis and to identify new targets for drug development.

properties

CAS RN

104264-92-8

Product Name

Carbocyclic puromycin

Molecular Formula

C23H31N7O4

Molecular Weight

469.5 g/mol

IUPAC Name

2-amino-N-[(1S,2S,3S,5R)-3-[6-(dimethylamino)purin-9-yl]-2-hydroxy-5-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C23H31N7O4/c1-29(2)21-19-22(26-11-25-21)30(12-27-19)17-9-14(10-31)18(20(17)32)28-23(33)16(24)8-13-4-6-15(34-3)7-5-13/h4-7,11-12,14,16-18,20,31-32H,8-10,24H2,1-3H3,(H,28,33)/t14-,16?,17-,18-,20+/m0/s1

InChI Key

KABZPFHZISKOAR-UTLZNAOTSA-N

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3C[C@H]([C@@H]([C@@H]3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO

synonyms

9-((2-hydroxy-4-(hydroxymethyl)-3-((4-methoxyphenylalanyl)amino)cyclopentyl))-6-(dimethylamino)purine
carbocyclic puromycin
puromycin, carbocyclic

Origin of Product

United States

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